
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(2-fluorophenyl)isoxazol-3-yl]methanol” is a chemical compound with the CAS Number: 1105191-15-8 . It has a molecular weight of 193.18 and its IUPAC name is [5-(2-fluorophenyl)-3-isoxazolyl]methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “[5-(2-fluorophenyl)isoxazol-3-yl]methanol” is 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Potential Antipsychotic Agents
A study explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds related to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-phenethylacetamide. These compounds exhibited antipsychotic-like profiles in behavioral animal tests and were found not to interact with dopamine receptors. Specifically, a compound in this series reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting potential as novel antipsychotic agents (Wise et al., 1987).
Anti-Inflammatory Activity
Another research synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This indicates the potential application of similar structures, including this compound, in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antitumor Activities
A study on isoxazole compounds, including an intermediate structurally related to this compound, synthesized novel compounds and tested them for antitumor activities. Some of these compounds showed promising antitumor properties, suggesting the potential of isoxazole derivatives in cancer research and treatment (Hao-fei, 2011).
Androgen Antagonists
Research on 3-substituted (Z)-4-(4-N,N-dialkylaminophenylmethylene)-5(4H)-isoxazolones, related to the compound , demonstrated potent anti-androgenic activity. This suggests the application of these compounds, including this compound, as potential treatments for conditions related to androgen activity, such as prostate cancer (Ishioka et al., 2002).
Antimicrobial Agents
A study synthesized derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, which were then tested for their antimicrobial properties. These compounds, related to this compound, showed promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial drugs (Parikh & Joshi, 2014).
Mecanismo De Acción
Target of Action
Compounds with an isoxazole ring, like “2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide”, often interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s activity. The fluorophenyl group could enhance binding affinity or selectivity .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the concentrations of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups affecting its ability to cross cell membranes could play a role .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-17-9-5-4-8-16(17)18-12-15(22-24-18)13-19(23)21-11-10-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDNZFJDXWRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

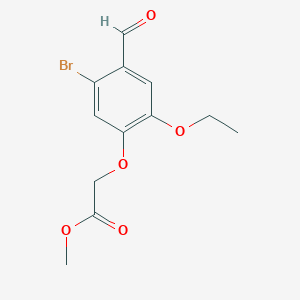
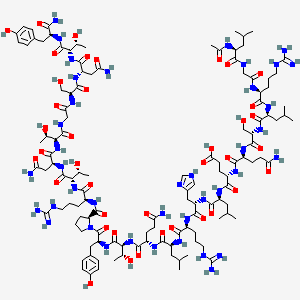
![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)
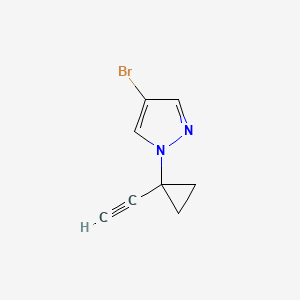

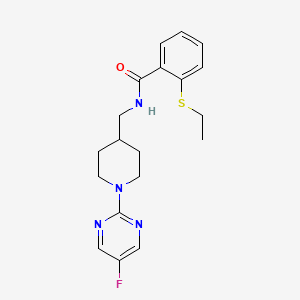
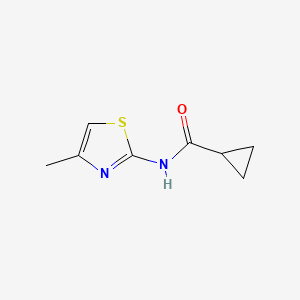


![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)
![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)
![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)
